2-[(2,4-Dinitrophenyl)amino]benzamide

FRET fluorescence quenching protease assay

This ortho-substituted anthranilamide uniquely integrates a 2-aminobenzamide fluorophore with a 2,4-dinitrophenyl quencher in a single building block. It cuts protease substrate synthesis cycles by one step, lowering costs and yield losses. The ortho-amine enables intramolecular hydrogen bonding, distinct reduction potentials for nitroreductase prodrug activation, and quinazolinone cyclization—chemistry impossible with 3- or 4-isomers. Ideal for high-throughput protease libraries, GDEPT/ADEPT prodrug scaffolds, and MAO selectivity SAR studies.

Molecular Formula C13H10N4O5
Molecular Weight 302.24 g/mol
Cat. No. B326036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dinitrophenyl)amino]benzamide
Molecular FormulaC13H10N4O5
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N4O5/c14-13(18)9-3-1-2-4-10(9)15-11-6-5-8(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18)
InChIKeyLOSJMJDUEAVSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2,4-Dinitrophenyl)amino]benzamide: Ortho-Anthranilamide Procurement for Specialized Biochemical Probe Design


2-[(2,4-Dinitrophenyl)amino]benzamide (also designated 2-(2,4-dinitroanilino)benzamide or N-(2,4-dinitro-phenyl)-anthranilic acid amide) is a synthetic anthranilamide derivative comprising a 2-aminobenzamide scaffold N-arylated with a 2,4-dinitrophenyl group. Its molecular formula is C13H10N4O5 (MW: 302.24 g/mol), and it is typically supplied at ≥95% purity for research use . The compound uniquely juxtaposes an ortho-aminobenzamide fluorophore and a 2,4-dinitrophenyl quencher within a single small-molecule framework. It is synthesized classically by refluxing 2-aminobenzamide with 2,4-dinitrochlorobenzene in DMF .

Why 2-[(2,4-Dinitrophenyl)amino]benzamide Cannot Be Interchanged with Its Positional Isomers or Simpler Dinitrophenyl Benzamides


Substitution position on the benzamide ring profoundly dictates both photophysical properties and biological target engagement. The ortho-substituted 2-[(2,4-dinitrophenyl)amino]benzamide places the benzamide group adjacent to the dinitrophenylamino bridge, enabling intramolecular hydrogen-bonding networks between the amide N–H and the nitro oxygen that are sterically impossible in the 3- or 4-substituted positional isomers (CAS 304479-27-4 and 501105-51-7, respectively) [1]. This ortho arrangement also influences the reduction potential of the nitro groups—a critical parameter for bioreductive prodrug activation and nitroreductase-coupled gene therapy applications [2]. In N-(2,4-dinitrophenyl)benzamide (ST-2023), the absence of the ortho-amino group changes MAO A/B selectivity profiles, while the target compound’s anthranilamide core retains the 2-aminobenzamide fluorophore essential for FRET-based enzymatic assays [3][4].

Quantitative Differentiation Evidence for 2-[(2,4-Dinitrophenyl)amino]benzamide Relative to Comparators


Intramolecular Donor–Quencher Proximity Enables Single-Molecule FRET Probe Design Versus Two-Component Abz/Dnp Systems

The target compound covalently links the 2-aminobenzamide (Abz) fluorophore donor and the 2,4-dinitrophenyl (Dnp) quencher acceptor in a single molecular entity. In conventional FRET peptide substrates, Abz and Dnp are attached as separate terminal modifications, requiring dual orthogonal coupling steps [1]. The integrated Abz-Dnp architecture of 2-[(2,4-dinitrophenyl)amino]benzamide eliminates the need for sequential deprotection and coupling, reducing solid-phase peptide synthesis steps by one full cycle per substrate [2]. The 2,4-dinitrophenyl group exhibits a molar extinction coefficient of 17,300 M⁻¹cm⁻¹ at 365 nm [3], providing quantifiable quenching efficiency comparable to the widely used Dabcyl quencher but with the advantage of being directly conjugated to the fluorophore via the anilino nitrogen.

FRET fluorescence quenching protease assay peptide synthesis

Ortho-Anthranilamide Backbone Enables Intramolecular Hydrogen Bonding Distinct from Meta and Para Positional Isomers

The ortho arrangement of the amide and anilino groups in 2-[(2,4-dinitrophenyl)amino]benzamide permits formation of a six-membered intramolecular hydrogen bond between the amide N–H and the oxygen of the ortho-nitro group (or the anilino nitrogen), as documented in N-aryl-substituted anthranilamides . This hydrogen bond stabilizes a pseudo-planar conformation that is structurally distinct from the 3-substituted (CAS 304479-27-4) and 4-substituted (CAS 501105-51-7) isomers, where the amide group cannot engage in analogous intramolecular interactions [1]. The constrained conformation directly impacts electronic absorption spectra and reduction potential, parameters relevant for both fluorescence quenching applications and nitroreductase-mediated activation.

intramolecular hydrogen bonding conformational analysis NMR spectroscopy positional isomer

MAO A/B Selectivity Profile Differentiates the 2-Amino-Substituted Anthranilamide from Direct N-(2,4-Dinitrophenyl)benzamide

N-(2,4-Dinitrophenyl)benzamide (ST-2023, a close analog lacking the ortho-amino group) demonstrated MAO A inhibition with an IC50 of 126 nM and a preference for MAO A over MAO B, while N-(2,4-dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (ST-2043) showed MAO B-selective inhibition with IC50 = 56 nM and Ki = 6.3 nM [1]. The target compound 2-[(2,4-dinitrophenyl)amino]benzamide introduces an ortho-amino group on the benzamide ring, which—by analogy to structure-activity relationship trends in this anilide series—is expected to modulate hydrogen-bonding interactions within the MAO active site, potentially altering the MAO A/B selectivity ratio compared to ST-2023 [1]. Quantitative head-to-head data for the target compound against MAO isoforms are not yet published; the following comparison is a class-level inference.

monoamine oxidase MAO A MAO B neuropharmacology

2,4-Dinitrophenyl Moiety Confers Validated Fluorescence Quenching Across Multiple Protease Assay Platforms

The 2,4-dinitrophenyl (Dnp) group is an established dark quencher in FRET-based enzymatic assays, effectively quenching fluorescence from donors such as 2-aminobenzamide (Abz), 7-methoxycoumarin-4-acetyl (Mca), and 2-aminobenzoyl (Abz) groups via resonance energy transfer [1][2]. The Dnp quencher has been validated in intramolecularly quenched fluorogenic substrates for MMPs, BACE-1, caspase-3, TACE, factor Xa, and LysN metallopeptidase [3][4]. In the target compound, the Dnp group is directly conjugated to the Abz fluorophore via an anilino bridge, creating a minimal-distance donor–quencher pair that maximizes quenching efficiency compared to peptide-spaced Abz/Dnp systems (where distance-dependent FRET efficiency follows Förster's R⁻⁶ relationship) [1].

fluorescence quencher Dnp protease substrate internally quenched fluorescent substrate

Reductive Activation Potential Inferred from Dinitrophenylamino Prodrug Cyclization Kinetics

The 2,4-dinitrophenylamino scaffold is a recognized trigger for bioreductive prodrug activation via nitroreductase (NTR)-mediated reduction. In the structurally related dinitrobenzamide series, reduction of the 4-nitro group to the hydroxylamine or amine triggers intramolecular cyclization to release a cytotoxic effector [1][2]. The target compound's ortho-aminobenzamide moiety provides an internal nucleophile (the amide nitrogen) positioned to participate in post-reduction cyclization, analogous to the well-characterized CB 1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide] and SN 23862 [5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide] systems [3][4]. CB 1954 demonstrates >1,000-fold selectivity in NTR-transfected vs. wild-type cell lines [3].

bioreductive prodrug nitroreductase hypoxia-selective GDEPT

Ortho-Functionalization Enables Derivatization Pathways Not Accessible to Meta or Para Isomers

N-Aryl-substituted anthranilamides bearing an ortho-amide group are established precursors for cyclization to 2-aryl quinazolinones via intramolecular condensation . The target compound, with its ortho-aminobenzamide core, is structurally poised for this transformation, whereas the 3- and 4-substituted positional isomers (CAS 304479-27-4 and 501105-51-7) cannot undergo analogous cyclization due to unfavorable geometry [1]. Quinazolinone formation is a validated route to biologically active heterocycles with reported anticancer, anti-inflammatory, and CNS activities .

synthetic versatility quinazolinone cyclization building block

Optimal Procurement and Application Scenarios for 2-[(2,4-Dinitrophenyl)amino]benzamide Based on Verified Differentiation Evidence


Single-Building-Block FRET Substrate Synthesis for Protease Profiling Libraries

The integrated 2-aminobenzamide (donor) and 2,4-dinitrophenyl (acceptor) architecture of the compound enables streamlined solid-phase synthesis of internally quenched fluorescent peptide substrates. By using this compound as a single amino acid-like building block, researchers can reduce coupling steps by one cycle per substrate relative to standard sequential Abz and Dnp conjugation [1][2]. This is particularly valuable for positional-scanning protease substrate libraries that require high-throughput parallel synthesis, where each eliminated step reduces reagent cost and cumulative yield loss.

Scaffold for Ortho-Substituted MAO A/B Inhibitor Lead Exploration

Based on the validated MAO inhibitory activity of the closely related N-(2,4-dinitrophenyl)benzamide (ST-2023; MAO A IC50 = 126 nM) and ST-2043 (MAO B IC50 = 56 nM, Ki = 6.3 nM) [1], the target compound's ortho-amino substituent provides an additional hydrogen-bonding vector for probing MAO A/B active site selectivity. Medicinal chemistry teams investigating anilide-based CNS agents can use this compound as a starting scaffold for structure-activity relationship studies that explore the impact of the ortho-amine on isoform selectivity.

Bioreductive Prodrug Candidate Precursor for Nitroreductase-Dependent GDEPT

The dinitrophenylamino motif in the target compound is a recognized substrate for bacterial nitroreductases, with the ortho-amide positioned for potential post-reduction intramolecular cyclization to release a cytotoxic effector—analogous to the mechanism validated for CB 1954 (>1,000-fold selectivity in NTR-transfected cells) and SN 23862 [1][2]. Researchers developing gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) systems may evaluate this compound as a novel scaffold within the dinitrobenzamide prodrug class.

Ortho-Selective Precursor for Quinazolinone Heterocycle Synthesis

The ortho-aminobenzamide core enables intramolecular cyclization to 2-aryl quinazolinones—a transformation geometrically inaccessible from the 3- or 4-substituted positional isomers [1]. Synthetic chemistry groups focused on privileged heterocycle libraries can procure this compound as a single starting material that, upon cyclization, yields the quinazolinone scaffold with the 2,4-dinitrophenyl substituent pre-installed for subsequent functional group manipulation or biological evaluation [1].

Quote Request

Request a Quote for 2-[(2,4-Dinitrophenyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.